molecular formula C12H13FN2S B3011049 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole CAS No. 862977-15-9

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole

Cat. No. B3011049
CAS RN: 862977-15-9
M. Wt: 236.31
InChI Key: STUHOTBHBIKRFS-UHFFFAOYSA-N
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Description

“4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole” is a chemical compound with the molecular formula C12H13FN2S . It has a molecular weight of 236.31 Da . This compound is a derivative of benzothiazole, which is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole” consists of a benzothiazole ring substituted with a fluorine atom at the 4-position and a piperidine ring at the 2-position . The InChI code for this compound is 1S/C12H13FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 .


Physical And Chemical Properties Analysis

“4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole” is a solid compound . The storage temperature for this compound is room temperature .

Scientific Research Applications

Antibacterial Activity

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole: derivatives have been explored for their potential antibacterial properties. Research indicates that certain modifications to the benzothiazole structure can yield compounds with significant activity against bacterial strains such as Staphylococcus aureus. This suggests a promising avenue for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance .

Antipsychotic Drug Development

The compound is structurally related to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole , an intermediate in the synthesis of paliperidone . Paliperidone is an active metabolite of risperidone, used in the treatment of schizophrenia. The fluoro-benzothiazole moiety is of interest in the design of new antipsychotic drugs, potentially offering improved efficacy or reduced side effects .

Alzheimer’s Disease Treatment

N-substituted benzothiazole derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE) , an enzyme associated with Alzheimer’s disease. By inhibiting AChE, these compounds can potentially improve cognitive function in patients with Alzheimer’s, making them valuable targets for drug development .

Analgesic and Anticonvulsant Properties

Isoxazole derivatives, which share a similar heterocyclic structure with benzothiazoles, have demonstrated analgesic and anticonvulsant activities. This suggests that benzothiazole derivatives, including 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole , could be modified to enhance these properties for therapeutic use .

Cancer Research

The benzothiazole ring system is a common feature in molecules with anticancer activity. Research into the modification of this system, including the introduction of a fluorine atom and a piperidinyl group, may lead to the discovery of new anticancer agents. The ability to target specific cancer cell lines or mechanisms is a key focus in this field .

Organic Synthesis and Medicinal Chemistry

As a building block in organic synthesis, 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole can be used to create a variety of complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile reagent in the synthesis of pharmacologically active compounds .

properties

IUPAC Name

4-fluoro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUHOTBHBIKRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole

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